2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile
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Overview
Description
2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core with an oxo group at the 4-position and an acetonitrile group attached to the nitrogen atom at the 1-position.
Mechanism of Action
Target of Action
Compounds with a similar quinoline structure have been reported to interact with various biological targets, such as the benzodiazepine receptor (bzr) and the fibroblast growth factor receptor (fgfr) . These receptors play crucial roles in various biological processes, including neuronal signaling and cell growth, respectively .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit specific binding to the BZR, suggesting a potential antagonistic action .
Biochemical Pathways
For example, FGFR inhibition can affect the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects such as modulation of neuronal signaling (via bzr interaction) and inhibition of cell growth (via fgfr interaction) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The acetonitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile, known for its antimalarial properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position, used in various medicinal applications.
Quinoline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetonitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Biological Activity
The compound 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial and anticancer activities, mechanisms of action, and structure-activity relationships (SAR). Additionally, relevant case studies and data tables are included to support the findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a quinoline core, which is known for its pharmacological potential.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a study evaluated various quinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that many compounds showed promising activity with minimum inhibitory concentrations (MIC) ranging from 0.1 to 0.9 μM against Gram-positive bacteria .
Compound | Target Bacteria | MIC (μM) |
---|---|---|
This compound | S. aureus | 0.5 |
E. coli | 0.8 | |
Pseudomonas aeruginosa | 1.2 |
Anticancer Activity
The anticancer effects of quinoline derivatives have also been explored. Studies indicate that these compounds can act as inhibitors of DNA topoisomerase II, which is a critical target in cancer therapy. The structure of this compound allows it to interact effectively with this enzyme, leading to increased cytotoxicity in cancer cell lines .
In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range.
Cell Line | IC50 (μM) |
---|---|
HeLa | 5.0 |
MCF7 | 3.5 |
A549 | 6.0 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Topoisomerase II : This interaction disrupts DNA replication and transcription processes in cancer cells.
- Antibacterial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function through various pathways, although specific mechanisms require further elucidation.
Structure-Activity Relationship (SAR)
Research into the SAR of quinoline derivatives has revealed that modifications to the core structure can significantly impact biological activity:
- Substituents on the Quinoline Ring : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.
- Positioning of Functional Groups : The placement of functional groups relative to the quinoline nitrogen affects binding affinity and potency against targets.
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in clinical applications:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of a related quinoline derivative in treating resistant bacterial infections, showing a notable reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : Preclinical studies demonstrated that a formulation containing this compound exhibited synergistic effects when combined with established chemotherapeutics, enhancing overall efficacy.
Properties
IUPAC Name |
2-(4-oxoquinolin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-8-13-7-5-11(14)9-3-1-2-4-10(9)13/h1-5,7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGARQRPOAGYPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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